Vactosertib

Vue d'ensemble

Description

Le vactosertib est un inhibiteur de petite molécule de la kinase du récepteur de type I du facteur de croissance transformant bêta. Il est connu pour son potentiel dans le traitement de divers cancers en inhibant la voie de signalisation du facteur de croissance transformant bêta, qui joue un rôle crucial dans la croissance et la métastase tumorales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du vactosertib implique plusieurs étapes, en commençant par la préparation d’intermédiaires clésDes conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité et l’efficacité, garantissant que le composé répond aux normes de qualité pharmaceutique. Des techniques avancées telles que la chimie en écoulement continu et la synthèse automatisée peuvent être utilisées pour améliorer la production .

Analyse Des Réactions Chimiques

Types de réactions : Le vactosertib subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants comme le peroxyde d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs nucléophiles ou électrophile.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Agents halogénants, nucléophiles comme les amines ou les alcools.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la voie de signalisation du facteur de croissance transformant bêta et son rôle dans diverses réactions chimiques.

Biologie : Employé dans la recherche pour comprendre les processus cellulaires influencés par la voie du facteur de croissance transformant bêta, tels que la prolifération cellulaire, la différenciation et l’apoptose.

Médecine : Étudié pour son potentiel dans le traitement des cancers, en particulier ceux résistants aux traitements conventionnels. .

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie du facteur de croissance transformant bêta

Applications De Recherche Scientifique

Vactosertib has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the transforming growth factor-beta signaling pathway and its role in various chemical reactions.

Biology: Employed in research to understand cellular processes influenced by the transforming growth factor-beta pathway, such as cell proliferation, differentiation, and apoptosis.

Medicine: Investigated for its potential in treating cancers, particularly those resistant to conventional therapies. .

Industry: Utilized in the development of new therapeutic agents targeting the transforming growth factor-beta pathway

Mécanisme D'action

Le vactosertib exerce ses effets en inhibant la kinase du récepteur de type I du facteur de croissance transformant bêta. Cette inhibition empêche la phosphorylation et l’activation des molécules de signalisation en aval, telles que SMAD2 et SMAD3. En bloquant cette voie, le this compound réduit la croissance tumorale, la métastase et l’évasion immunitaire. Le composé améliore également l’efficacité d’autres traitements anticancéreux en modulant le microenvironnement tumoral .

Composés similaires :

Bintrafusp alfa : Un conjugué bifonctionnel qui se lie au facteur de croissance transformant bêta et au ligand de mort programmée 1.

AVID200 : Un piège conçu par ordinateur des ectodomaines du récepteur du facteur de croissance transformant bêta fusionné à un domaine Fc.

Luspatercept : Une fusion recombinante qui lie le récepteur de l’activine IIb à l’immunoglobuline G.

Unicité du this compound : Le this compound se démarque par sa forte puissance et sa sélectivité pour la kinase du récepteur de type I du facteur de croissance transformant bêta. Il a démontré un profil de sécurité et d’efficacité favorable dans plusieurs types de cancer, ce qui en fait un candidat prometteur pour un développement clinique plus poussé .

Comparaison Avec Des Composés Similaires

Bintrafusp alfa: A bifunctional conjugate that binds transforming growth factor-beta and programmed death-ligand 1.

AVID200: A computationally designed trap of transforming growth factor-beta receptor ectodomains fused to an Fc domain.

Luspatercept: A recombinant fusion that links the activin receptor IIb to immunoglobulin G.

Uniqueness of Vactosertib: this compound stands out due to its high potency and selectivity for the transforming growth factor-beta type I receptor kinase. It has shown a favorable safety profile and efficacy in multiple cancer types, making it a promising candidate for further clinical development .

Activité Biologique

Vactosertib is a novel, orally bioavailable inhibitor of the Activin receptor-like kinase 5 (ALK5), primarily targeting the transforming growth factor-beta (TGF-β) signaling pathway. This compound has been studied for its therapeutic potential in various fibrotic diseases and cancers, showcasing significant biological activity through multiple mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting TGF-β signaling, which is crucial in processes such as fibrosis, cancer progression, and immune evasion. The inhibition of ALK5 prevents the phosphorylation and activation of downstream effectors like Smad2/3, leading to reduced expression of fibrotic markers and improved immune responses.

In Vivo Studies

Case Study: Peyronie's Disease

In a rat model of Peyronie's disease (PD), this compound demonstrated significant regression of fibrotic plaques. The treatment resulted in:

- Reduced Inflammatory Cell Infiltration : Histological analyses showed decreased inflammatory cells in treated rats compared to controls.

- Recovery of Erectile Function : Functional assessments indicated improved erectile function following treatment.

- Mechanistic Insights : this compound inhibited TGF-β1-induced phosphorylation of Smad2/3 and reduced extracellular matrix protein production in fibroblasts .

Clinical Trials

Phase 1b Study in Multiple Myeloma

A recent phase 1b study evaluated this compound in combination with pomalidomide for patients with relapsed/refractory multiple myeloma (RRMM). Key findings included:

- Safety and Tolerability : The maximum tolerated dose was established at 200 mg twice daily. Adverse events were manageable, with grade 4 events occurring in a minority of patients.

- Efficacy : The combination therapy achieved an impressive 82% progression-free survival (PFS) at six months, significantly higher than historical controls .

| Parameter | Results |

|---|---|

| Maximum Tolerated Dose | 200 mg BID |

| Grade 4 Adverse Events | 5% |

| Partial Response Rate | 20% |

| Median Time to Response | 8 weeks |

| Progression-Free Survival (PFS) | 82% at 6 months |

Anti-Cancer Activity

Osteosarcoma Model

In preclinical studies involving osteosarcoma, this compound was shown to significantly inhibit tumor growth and metastasis:

- Survival Rates : Mice treated with this compound had a survival rate of 100%, compared to only 20% in control groups.

- Tumor Volume Reduction : Treated mice exhibited a marked decrease in average tumor volume from 4,364 mm³ to 1,048 mm³ .

Immunomodulatory Effects

This compound also influences immune cell dynamics within the tumor microenvironment:

Propriétés

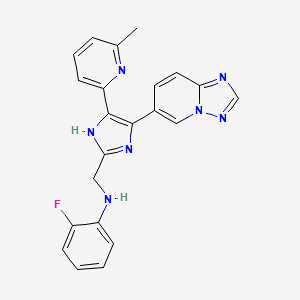

IUPAC Name |

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCDSQATIJKQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010181 | |

| Record name | Vactosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352608-82-2 | |

| Record name | Vactosertib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vactosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vactosertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VACTOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.